3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is an organic compound featuring a complex structure formed by the fusion of benzo[d]oxazole, benzo[d]thiazole, and piperidine units. Its unique structural arrangement enables diverse reactivity and wide-ranging applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The core synthesis involves:
Formation of 4,7-dimethylbenzo[d]thiazole: : This is achieved by cyclization of suitable aromatic amines with thioamides.
Formation of the Piperidine Derivative: : Substituted piperidine compounds are prepared using nucleophilic substitution reactions involving halogenated precursors.
Linking the Fragments: : The intermediate compounds are connected using etherification and amidation reactions, requiring precise control over temperature and catalysts to ensure high yield.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but is optimized for large volumes:
Batch reactors are used for stepwise addition of reagents.
Continuous flow systems may be employed for efficient scaling.
Stringent purification methods like recrystallization and chromatography are essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly affecting the dimethylbenzo[d]thiazole unit, leading to various oxidized derivatives.
Reduction: : Reduction reactions target the oxoethyl linkage, potentially yielding alcohol derivatives.
Substitution: : Electrophilic aromatic substitution can introduce various substituents, enhancing the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and electrophiles in acidic medium.
Major Products Formed
Oxidized Products: : Alcohols, ketones, and carboxylic acids.
Reduced Products: : Alcohol derivatives.
Substituted Products: : Varied aromatic derivatives, depending on substituents.
Scientific Research Applications
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is utilized across:
Chemistry: : A precursor in synthesizing advanced organic molecules.
Biology: : Investigates enzyme interactions due to its structural mimicry of biologically relevant compounds.
Medicine: : Explores pharmaceutical potentials, especially in drug design targeting neurological pathways.
Industry: : Used in material science for developing new polymers and functional materials.
Mechanism of Action
The compound operates primarily through:
Molecular Targets: : Targets specific enzyme active sites, disrupting normal substrate binding.
Pathways Involved: : Influences signaling pathways, particularly those involving neurotransmission, due to its structural affinity to biological molecules.
Comparison with Similar Compounds
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out for its specific arrangement of benzo[d]oxazole and benzo[d]thiazole units linked through a piperidine ring, offering a distinct reactivity profile compared to similar compounds like:
3-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)methyl)piperidin-1-yl)benzo[d]oxazole: : Lacks the oxoethyl linkage, altering reactivity.
4-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]oxazole: : Simpler structure, less versatile in applications.
There you go, a comprehensive guide to this fascinating compound!
Properties
IUPAC Name |
3-[2-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-7-8-15(2)21-20(14)24-22(31-21)29-16-9-11-25(12-10-16)19(27)13-26-17-5-3-4-6-18(17)30-23(26)28/h3-8,16H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXOEOAJVCZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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